molecular formula C9H13NO3S B2657779 N-benzyl-2-hydroxyethane-1-sulfonamide CAS No. 149944-36-5

N-benzyl-2-hydroxyethane-1-sulfonamide

Cat. No.: B2657779
CAS No.: 149944-36-5
M. Wt: 215.27
InChI Key: HWJCGWPSPCNZAZ-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxyethane-1-sulfonamide: is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative characterized by the presence of a benzyl group attached to a hydroxyethane sulfonamide moiety

Scientific Research Applications

N-benzyl-2-hydroxyethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide typically involves the reaction of benzylamine with 2-hydroxyethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2NH2+ClSO2CH2CH2OHC6H5CH2NHSO2CH2CH2OH+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClSO}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{SO}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​CH2​NH2​+ClSO2​CH2​CH2​OH→C6​H5​CH2​NHSO2​CH2​CH2​OH+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxyethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of N-benzyl-2-sulfoethane-1-sulfonamide.

    Reduction: Formation of N-benzyl-2-aminoethane-1-sulfonamide.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxyethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-2-hydroxyethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

  • N-benzyl-2-aminoethane-1-sulfonamide
  • N-benzyl-2-sulfoethane-1-sulfonamide
  • N-phenyl-2-hydroxyethane-1-sulfonamide

Uniqueness

The presence of both a benzyl group and a hydroxyethane sulfonamide moiety in this compound imparts unique chemical properties, such as enhanced solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-hydroxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJCGWPSPCNZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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